3-(Bromomethylidene)oxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethylidene)oxetane is an organic compound characterized by a four-membered oxetane ring with a bromomethylidene substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethylidene)oxetane typically involves the cyclization of appropriate precursors. One common method is the electrophilic halocyclization of alcohols, where an alcohol precursor undergoes cyclization in the presence of a halogenating agent to form the oxetane ring . Another method involves the Paternò–Büchi reaction, a [2+2] cycloaddition of carbonyl compounds with alkenes under photochemical conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halocyclization reactions using optimized conditions to maximize yield and purity. The choice of reagents, solvents, and reaction conditions is critical to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Bromomethylidene)oxetane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Ring-Opening Reactions: The strained oxetane ring can be opened by nucleophiles or under acidic conditions to form linear or branched products.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides.
Acidic Conditions: Strong acids like hydrochloric acid or sulfuric acid can facilitate ring-opening reactions.
Major Products
Substitution Products: Depending on the nucleophile, products such as amines, ethers, or thioethers can be formed.
Ring-Opened Products: Linear or branched compounds resulting from the cleavage of the oxetane ring.
Wissenschaftliche Forschungsanwendungen
3-(Bromomethylidene)oxetane has several applications in scientific research:
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(Bromomethylidene)oxetane involves its reactivity as a strained cyclic ether. The oxetane ring’s strain makes it susceptible to ring-opening reactions, which can be exploited in various synthetic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromooxetane: Similar structure but lacks the methylidene group.
Oxetane: The parent compound with no substituents.
3,3-Bis(chloromethyl)oxetane: Contains two chloromethyl groups instead of a bromomethylidene group.
Uniqueness
3-(Bromomethylidene)oxetane is unique due to the presence of the bromomethylidene group, which imparts distinct reactivity compared to other oxetane derivatives. This makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry .
Biologische Aktivität
3-(Bromomethylidene)oxetane is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The oxetane ring structure is known for its metabolic stability and ability to function as a bioisostere for various pharmacophores. This article explores the biological activity of this compound, focusing on its effects on cancer cell lines, enzyme inhibition, and potential applications in drug discovery.
Structural Characteristics
The oxetane ring, a four-membered cyclic ether, provides a scaffold that can be modified to enhance biological activity. The presence of the bromomethylidene group introduces additional reactivity, allowing for various chemical transformations that can lead to the development of potent bioactive compounds.
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of oxetane derivatives against various human cancer cell lines. For instance, in a study examining several oxetane analogues, it was found that certain compounds demonstrated significant cytotoxicity against MCF-7 cells with IC50 values as low as 0.47 ± 0.02 µM. However, the same compounds showed limited activity as inhibitors of tubulin polymerization (IC50 > 20 μM) .
Table 1: Cytotoxicity of Oxetane Derivatives Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
5c | MCF-7 | 0.47 ± 0.02 |
5h | MCF-7 | Not specified |
5k | MCF-7 | Not specified |
OXi8006 | MDA-MB-231 | Not specified |
OXi8006 | PANC-1 | Not specified |
The most active compounds were noted to have specific functional groups at either the R2 or R3 positions, indicating a potential structure-activity relationship (SAR) that could guide further modifications .
Enzyme Inhibition
In addition to anticancer properties, oxetanes have been studied for their inhibitory effects on enzymes related to antibiotic resistance. A particular study highlighted the synthesis of fluorinated acyclonucleosides derived from oxetanes, which showed promising inhibitory activity against the DltA enzyme with an IC50 value of 3.4 µM . This suggests that modifications to the oxetane structure can yield effective enzyme inhibitors.
Table 2: Inhibitory Activity of Oxetane Derivatives
Compound | Enzyme | IC50 (µM) |
---|---|---|
Fluorinated Acyclonucleoside | DltA | 3.4 |
Triazolyl Derivative | DltA | 7.4 |
Case Studies in Drug Discovery
The incorporation of oxetanes into drug discovery campaigns has been notable due to their favorable physicochemical properties. For example, several oxetane-containing drug candidates are currently in clinical trials for various conditions, including cancer and autoimmune diseases . The unique properties of oxetanes facilitate their use as building blocks in medicinal chemistry, leading to compounds with improved solubility and bioavailability.
Eigenschaften
IUPAC Name |
3-(bromomethylidene)oxetane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO/c5-1-4-2-6-3-4/h1H,2-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUABHURZPBTTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CBr)CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2157758-73-9 |
Source
|
Record name | 3-(bromomethylidene)oxetane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.